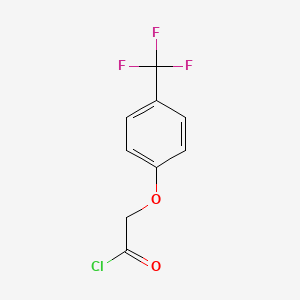

2-(4-Trifluoromethyl-phenoxy)-acetyl chloride

Description

2-(4-Trifluoromethyl-phenoxy)-acetyl chloride is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to an acetyl chloride moiety

Propriétés

IUPAC Name |

2-[4-(trifluoromethyl)phenoxy]acetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c10-8(14)5-15-7-3-1-6(2-4-7)9(11,12)13/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQZUZFTQRBESO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)OCC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Trifluoromethyl-phenoxy)-acetyl chloride typically involves the reaction of 4-trifluoromethylphenol with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the acetyl chloride group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods

On an industrial scale, the production of 2-(4-Trifluoromethyl-phenoxy)-acetyl chloride may involve continuous flow processes to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Trifluoromethyl-phenoxy)-acetyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The acetyl chloride group can be substituted by various nucleophiles, such as amines and alcohols, to form corresponding amides and esters.

Hydrolysis: In the presence of water, the acetyl chloride group can hydrolyze to form 2-(4-Trifluoromethyl-phenoxy)-acetic acid.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or alcohols, often in the presence of a base like triethylamine.

Hydrolysis: Water or aqueous solutions, sometimes with a catalyst like hydrochloric acid.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed

Amides and Esters: Formed from nucleophilic substitution reactions.

2-(4-Trifluoromethyl-phenoxy)-acetic acid: Formed from hydrolysis.

Biaryl Derivatives: Formed from coupling reactions.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1. Anti-Inflammatory and Antiallergic Properties

Research has shown that compounds related to 2-(4-Trifluoromethyl-phenoxy)-acetyl chloride can be effective in treating various inflammatory conditions, including asthma and allergic rhinitis. A patent application describes the use of similar compounds for managing conditions such as chronic obstructive pulmonary disease and other inflammatory disorders by inhibiting eosinophil recruitment and activation .

1.2. Anticancer Activity

Studies have indicated that derivatives of this compound may exhibit anticancer properties. For instance, compounds synthesized from similar frameworks have demonstrated significant antimitotic activity against human tumor cells, with promising results in inhibiting cell growth in vitro . The National Cancer Institute has evaluated some of these derivatives, highlighting their potential as therapeutic agents against cancer .

Organic Synthesis Applications

2.1. Synthesis of Biologically Active Compounds

2-(4-Trifluoromethyl-phenoxy)-acetyl chloride serves as an intermediate in the synthesis of various biologically active molecules. Its reactivity allows for the introduction of trifluoromethyl groups into target molecules, enhancing their biological activity and pharmacokinetic properties .

2.2. Development of New Drug Candidates

The compound is utilized in the development of new drug candidates targeting specific biological pathways. For example, it has been employed in synthesizing novel TRPV1 antagonists, which are being investigated for their analgesic properties . The incorporation of the trifluoromethyl group is known to improve the solubility and metabolic stability of these drug candidates.

Case Studies

Mécanisme D'action

The mechanism of action of 2-(4-Trifluoromethyl-phenoxy)-acetyl chloride involves its reactivity towards nucleophiles, which allows it to form covalent bonds with various functional groups. This reactivity is primarily due to the electron-withdrawing effect of the trifluoromethyl group, which increases the electrophilicity of the acetyl chloride moiety. The compound can interact with molecular targets through nucleophilic substitution, leading to the formation of new chemical entities with desired properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Trifluoromethylphenol: Similar structure but lacks the acetyl chloride group.

2-(4-Trifluoromethyl-phenoxy)-acetic acid: Formed from the hydrolysis of 2-(4-Trifluoromethyl-phenoxy)-acetyl chloride.

Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a ketone moiety.

Uniqueness

2-(4-Trifluoromethyl-phenoxy)-acetyl chloride is unique due to the presence of both the trifluoromethyl group and the acetyl chloride moiety. This combination imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis. The trifluoromethyl group enhances the compound’s stability and reactivity, while the acetyl chloride group provides a versatile site for further chemical modifications.

Activité Biologique

2-(4-Trifluoromethyl-phenoxy)-acetyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and comparisons with similar compounds.

- IUPAC Name : 2-(4-Trifluoromethyl-phenoxy)-acetyl chloride

- Molecular Formula : C9H6ClF3O2

- Molecular Weight : 236.59 g/mol

Antimicrobial Activity

Research has shown that derivatives of 2-(4-Trifluoromethyl-phenoxy)-acetyl chloride exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) against various pathogens, including E. coli and C. albicans. A study indicated that certain trifluoromethyl and sulfonyl derivatives had MIC values as low as 4.88 µg/mL against B. mycoides .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has been tested against multiple human cancer cell lines, showing promising results:

- A549 (lung cancer)

- HCT116 (colon cancer)

- PC3 (prostate cancer)

In these studies, certain derivatives exhibited IC50 values lower than those of Doxorubicin, a standard chemotherapeutic agent. For example, one derivative showed an IC50 of 22.4 μM against PACA2 cells compared to Doxorubicin's IC50 of 52.1 μM .

The biological activity of 2-(4-Trifluoromethyl-phenoxy)-acetyl chloride is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Gene Expression Modulation : Studies have reported down-regulation of important genes such as EGFR, KRAS, TP53, and FASN in treated cancer cells .

- Oxidative Stress Induction : Some studies suggest that the compound can induce oxidative stress in cancer cells, leading to apoptosis.

Comparative Analysis with Similar Compounds

A comparison with other compounds reveals that those containing trifluoromethyl groups often exhibit enhanced biological activity due to their unique electronic properties. Below is a summary table comparing the biological activities of selected compounds:

| Compound | MIC (µg/mL) | IC50 (μM) | Target Pathway |

|---|---|---|---|

| 2-(4-Trifluoromethyl-phenoxy)-acetyl chloride | 4.88 | 22.4 | EGFR, KRAS |

| Doxorubicin | - | 52.1 | Topoisomerase II |

| Compound X (similar structure) | 8.00 | 30.0 | Unknown |

Case Studies

Several case studies highlight the effectiveness of 2-(4-Trifluoromethyl-phenoxy)-acetyl chloride:

- Study on Antimicrobial Efficacy : A study conducted on a series of derivatives showed that modifications to the phenoxy group significantly enhanced antimicrobial activity against gram-positive bacteria.

- Cancer Cell Line Testing : In vitro testing on HCT116 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Trifluoromethyl-phenoxy)-acetyl chloride, and what analytical techniques validate its purity?

- Methodology :

- Start with 4-(trifluoromethyl)phenol and react it with chloroacetyl chloride under basic conditions (e.g., using triethylamine as a catalyst). Optimize stoichiometry (1:1.2 molar ratio) to minimize side products.

- Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using ¹H/¹³C NMR (characteristic peaks: CF₃ at ~110-120 ppm in ¹⁹F NMR, acetyl chloride carbonyl at ~170 ppm in ¹³C NMR) and FT-IR (C=O stretch at ~1800 cm⁻¹, C-F stretches at 1100-1300 cm⁻¹). Confirm molecular weight via high-resolution mass spectrometry (HRMS) .

Q. How should researchers safely handle and store 2-(4-Trifluoromethyl-phenoxy)-acetyl chloride to prevent degradation or hazards?

- Protocols :

- Storage : Keep in anhydrous conditions under inert gas (argon/nitrogen) at –20°C. Use amber glass vials to avoid light-induced decomposition.

- Handling : Use butyl rubber gloves (0.3 mm thickness, EN374-certified) and a full-face respirator (AXBEK cartridges) to prevent inhalation. Conduct reactions in a fume hood with spill containment measures. Avoid contact with water, alcohols, or amines due to violent hydrolysis/aminolysis .

Q. What spectroscopic and chromatographic methods are optimal for characterizing intermediates and final products?

- Techniques :

- NMR : Use deuterated chloroform (CDCl₃) for solubility. Assign peaks for the trifluoromethyl group (¹⁹F NMR), phenoxy protons (δ 6.8–7.5 ppm in ¹H NMR), and acetyl chloride carbonyl.

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to monitor reaction progress. Retention time shifts indicate intermediate formation (e.g., esterification byproducts) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of 2-(4-Trifluoromethyl-phenoxy)-acetyl chloride in nucleophilic acyl substitution?

- Mechanistic Insights :

- The CF₃ group enhances electrophilicity of the carbonyl carbon via inductive effects, accelerating reactions with nucleophiles (e.g., amines, alcohols). Compare kinetics with non-fluorinated analogs (e.g., 4-methylphenoxy-acetyl chloride) using stopped-flow spectroscopy .

- Computational studies (DFT) reveal reduced electron density at the carbonyl oxygen (LUMO energy ~−1.5 eV), favoring SN2 mechanisms in polar aprotic solvents (e.g., DMF) .

Q. What strategies mitigate competing side reactions (e.g., hydrolysis) during coupling reactions with amino-functionalized substrates?

- Optimization :

- Pre-dry solvents (molecular sieves) and substrates (azeotropic distillation with toluene). Use Schlenk techniques to exclude moisture.

- Add substrates slowly (<1 mL/min) at 0°C to control exothermicity. Quench unreacted acetyl chloride with cold NaHCO₃ post-reaction. Monitor by TLC (silica, Rf ~0.4 in 7:3 hexane:EtOAc) .

Q. How can researchers resolve contradictions in reported yields for peptide coupling using this reagent?

- Troubleshooting :

- Variability arises from residual moisture or improper stoichiometry. Conduct Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O).

- Compare yields under controlled conditions: anhydrous DCM vs. THF, 1.5 equivalents of acetyl chloride vs. 2.0 equivalents. Use LC-MS to quantify unreacted amine substrates and optimize equivalents .

Q. What are the applications of 2-(4-Trifluoromethyl-phenoxy)-acetyl chloride in designing enzyme inhibitors or fluorinated bioactive molecules?

- Case Studies :

- Use as a fluorinated acylating agent to synthesize protease inhibitors (e.g., targeting SARS-CoV-2 Mpro). The CF₃ group improves metabolic stability and binding affinity (ΔG ~−9.2 kcal/mol via docking studies).

- Incorporate into PET tracers by radiolabeling with ¹⁸F. Validate biodistribution in murine models using microPET/CT imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.